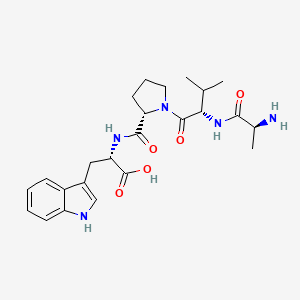![molecular formula C13H25NO2Si B14232165 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole CAS No. 389578-46-5](/img/structure/B14232165.png)
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole is a chemical compound with the molecular formula C13H25NOSi. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound is characterized by the presence of a tri(propan-2-yl)silyl group attached to the oxygen atom at the 4-position of the oxazole ring and a methyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole typically involves the reaction of 2-methyl-4-hydroxy-1,3-oxazole with tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Methyl-4-hydroxy-1,3-oxazole+Tri(propan-2-yl)silyl chloride→2-Methyl-4-[tri(propan-2-yl)silyl]oxy-1,3-oxazole+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-{[tri(propan-2-yl)silyl]oxy}-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-diazole: Contains an additional nitrogen atom in the ring.
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxadiazole: Contains both oxygen and nitrogen atoms in the ring.
Uniqueness
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole is unique due to its specific combination of a silyl group and an oxazole ring, which imparts distinct chemical and physical properties. The presence of the silyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
389578-46-5 |
|---|---|
Molekularformel |
C13H25NO2Si |
Molekulargewicht |
255.43 g/mol |
IUPAC-Name |
(2-methyl-1,3-oxazol-4-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H25NO2Si/c1-9(2)17(10(3)4,11(5)6)16-13-8-15-12(7)14-13/h8-11H,1-7H3 |
InChI-Schlüssel |
ULQFHCSPQUFWTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CO1)O[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)
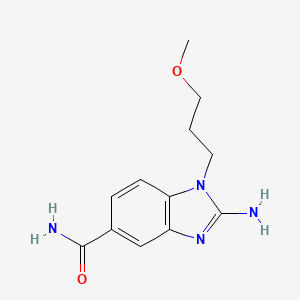
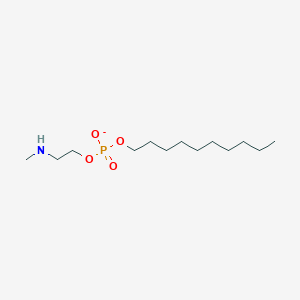
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
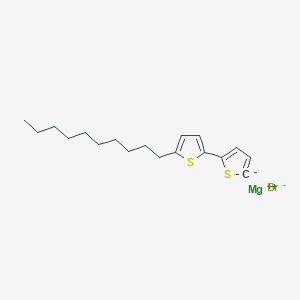
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
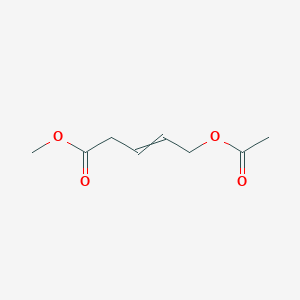
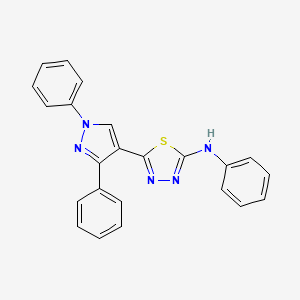
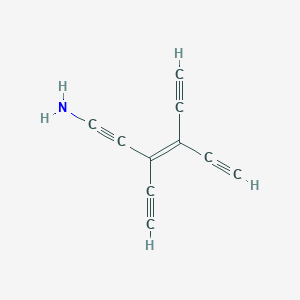
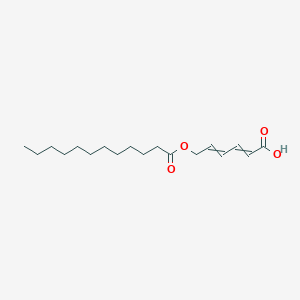
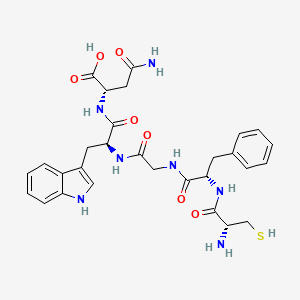
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
